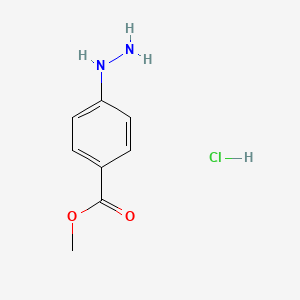

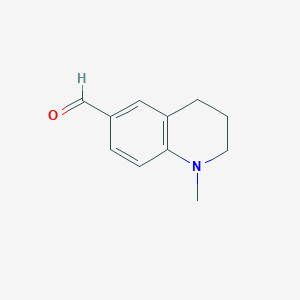

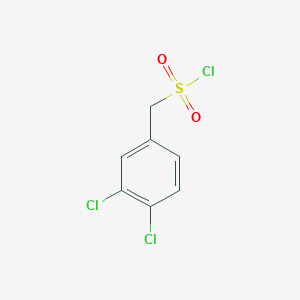

![molecular formula C13H10F3N3O2 B1304236 N'-羟基-4-[5-(三氟甲基)吡啶-2-基]氧基苯甲酰胺 CAS No. 263161-34-8](/img/structure/B1304236.png)

N'-羟基-4-[5-(三氟甲基)吡啶-2-基]氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide a context for understanding similar compounds. For instance, paper describes the synthesis of novel chelating palladium complexes that include pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes. These complexes are synthesized via direct metallation of precursor imidazolium salts and have been characterized by X-ray single crystal analysis. Paper details the synthesis of a novel pyridine-containing aromatic dianhydride monomer and the subsequent creation of polyimides with pyridine moieties. Paper discusses the synthesis of new pyrimidine derivatives of ascorbic acid analogs and their antitumor activities.

Synthesis Analysis

The synthesis processes described in the papers involve complex organic reactions. For example, the palladium complexes in paper are synthesized through direct metallation, which is a method that can potentially be applied to the synthesis of other complex organic compounds, possibly including the compound . The synthesis of the pyridine-containing dianhydride monomer in paper involves a nitro displacement followed by acidic hydrolysis and cyclodehydration, which are common steps in the synthesis of aromatic compounds. The pyrimidine derivatives in paper are synthesized by condensation reactions, which could be relevant to the synthesis of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide" if similar functional groups are present.

Molecular Structure Analysis

The structure of the compounds in the papers is characterized using techniques such as X-ray single crystal analysis and NMR spectroscopy . These techniques are essential for determining the molecular structure of complex organic compounds, which would also be applicable to the analysis of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide". The presence of pyridine and pyrimidine rings in these compounds suggests that similar analytical methods could be used to elucidate the structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific reactions for "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide", but they do discuss the reactivity of related compounds. For instance, the palladium complexes in paper show catalytic activity towards C–H bond arylation, which is a type of chemical reaction that could potentially be relevant to the compound if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide", they do provide insights into the properties of structurally related compounds. For example, the polyimides in paper exhibit good solubility in certain solvents, thermal stability, and mechanical strength. These properties are influenced by the presence of pyridine moieties, which could also impact the properties of the compound . The antitumor activities of the pyrimidine derivatives in paper suggest that the biological activity of similar compounds could be significant and worth investigating.

科学研究应用

合成化学中的应用

- 该化合物已被用于合成化学中的氨基化过程。例如,其衍生物已被用于对阴离子氮和碳负离子进行氨基化(Sheradsky, Salemnick, & Nir, 1972)。

在生物分子合成中的作用

- N'-羟基-4-[5-(三氟甲基)吡啶-2-基]氧基苯甲酰胺衍生物在合成生物重要分子中起着关键作用。例如,它们已被用于合成1,2,4-三唑并[1,5-a]吡啶,这在各种生物应用中具有重要意义(Zheng et al., 2014)。

聚酰亚胺的发展

- 该化合物对含有吡啶和氟的新型芳香族聚酰亚胺的发展做出了贡献,这些聚酰亚胺表现出优异的溶解性和热稳定性。这对于材料科学中创造具有特定期望性能的材料至关重要(Zhang et al., 2007)。

晶体和分子结构研究

- 研究还集中在理解其晶体和分子结构上,这在晶体学和材料科学领域至关重要(Zugenmaier, 2013)。

有机合成中的应用

- 其衍生物被用于各种有机合成反应。例如,它们在合成具有工业和药用重要性的咔唑并[2,3-b]吡啶化合物的多组分反应中发挥作用(Ryzhkova et al., 2023)。

代谢途径研究

- 该化合物已在代谢途径的背景下进行研究,特别是在抗肿瘤酪氨酸激酶抑制剂的代谢中,从而在理解药物代谢和药代动力学方面发挥作用(Gong et al., 2010)。

三氟乙酰化过程

- 它已被用于弗里德尔-克拉夫茨条件下的三氟乙酰化过程,这在有机化学领域具有重要意义(Keumi et al., 1990)。

属性

IUPAC Name |

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVFJMKHOLIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382387 |

Source

|

| Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide | |

CAS RN |

263161-34-8 |

Source

|

| Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

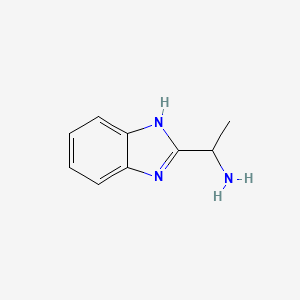

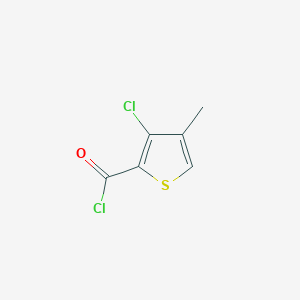

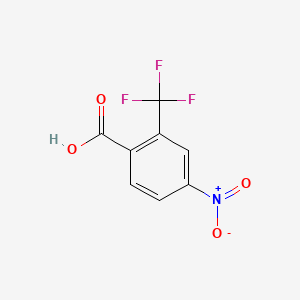

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)